N-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-N'-PHENETHYLTHIOUREA
Beschreibung
N-[2-(4-Chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea is a synthetic compound that belongs to the class of pyrazole derivatives.
Eigenschaften
IUPAC Name |
1-[2-(4-chloropyrazol-1-yl)ethyl]-3-(2-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4S/c15-13-10-18-19(11-13)9-8-17-14(20)16-7-6-12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSWANAIUOFZCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NCCN2C=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea typically involves the following steps:
Synthesis of 4-chloro-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds in the presence of a chlorinating agent.
Formation of the ethyl linker: The 4-chloro-1H-pyrazole is then reacted with an ethylating agent to introduce the ethyl linker.
Thiourea formation: The ethylated pyrazole is subsequently reacted with phenethylisothiocyanate to form the final product, N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Analyse Chemischer Reaktionen
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemistry: It is explored for its potential use as a pesticide or herbicide, given its ability to disrupt specific biochemical pathways in pests and weeds.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea involves its interaction with molecular targets such as enzymes, receptors, or DNA. The chloro group and thiourea moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity . The compound may also interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea can be compared with other pyrazole derivatives, such as:
4-chloro-1H-pyrazole: Lacks the ethyl and phenethylthiourea moieties, resulting in different biological activities and applications.
N-phenethylthiourea: Lacks the pyrazole ring, leading to distinct chemical properties and reactivity.
N-[2-(1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea: Similar structure but without the chloro group, which may affect its binding affinity and biological activity.
The uniqueness of N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N’-phenethylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
